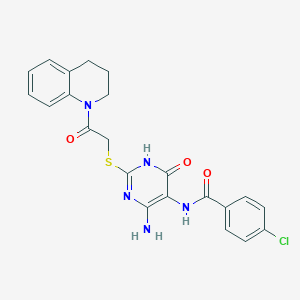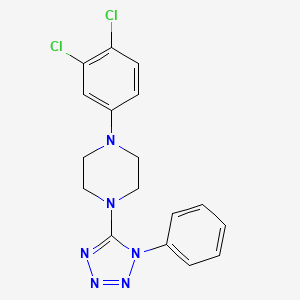![molecular formula C10H16FNO2 B2974852 tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 1826900-85-9](/img/structure/B2974852.png)
tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate” is a chemical compound with the molecular formula C10H16FNO2 . It has a molecular weight of 201.24 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 201.24 and a molecular formula of C10H16FNO2 . Further details such as melting point, boiling point, solubility, and spectral data are not provided.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Novel Building Blocks
In medicinal chemistry, the exploration of new chemical spaces is crucial for the development of innovative drugstert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate serves as a novel building block that can be used to create a variety of new compounds with potential therapeutic effects . Its unique structure allows for the introduction of fluorine atoms into medicinal compounds, which can significantly alter their biological activity.
Organic Synthesis: Radical Fluorination
This compound is used in organic synthesis through a process called radical fluorination . This method is employed to introduce fluorine atoms into organic molecules, which can be a challenging task due to the reactivity of fluorine. The use of tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate simplifies this process, making it a valuable reagent for synthesizing fluorinated organic compounds.
Analytical Chemistry: NMR Spectroscopy
The tert-butyl group in the compound makes it an excellent candidate for nuclear magnetic resonance (NMR) spectroscopy . NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. The presence of the tert-butyl group can enhance the resolution of the NMR spectra, providing clearer insights into the molecular structure.
Material Science: Polymer Research
Fluorinated compounds like tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate are often used in the field of material science, particularly in polymer research . The introduction of fluorine atoms can lead to polymers with enhanced properties such as increased thermal stability, chemical resistance, and mechanical strength.
Biochemistry: Enzyme Inhibition Studies
The bicyclic structure of the compound provides a unique shape that can be utilized in enzyme inhibition studies . By mimicking certain natural substrates, researchers can use this compound to study the active sites of enzymes and develop new inhibitors that can regulate enzyme activity, which is a key aspect of drug development.
Environmental Science: Trace Analysis
In environmental science, tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate can be used for trace analysis of pollutants . Its distinct chemical signature allows it to be used as a marker or tracer to track the presence and movement of environmental contaminants.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(3-fluoro-1-bicyclo[1.1.1]pentanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTXDPXXMNBINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974769.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)
![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2974776.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974782.png)




![7-(2-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2974792.png)